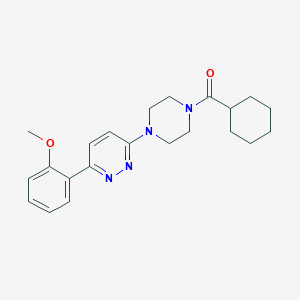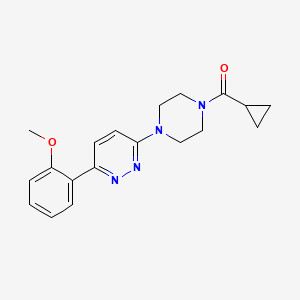![molecular formula C18H22N4O B6535621 1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one CAS No. 1021256-59-6](/img/structure/B6535621.png)
1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one is a compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the piperazine and pyridazinone moieties in the structure contributes to its unique chemical and biological properties.
作用機序
Target of Action
The primary targets of this compound appear to be acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter important for cognitive functions .
Mode of Action
The compound interacts with AChE and BChE, inhibiting their activity . This inhibition increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound with the best AChE activity was found to show competitive inhibition .
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic pathway, which is involved in cognitive functions . By inhibiting these enzymes, the compound increases acetylcholine levels, thereby enhancing cholinergic transmission . This could potentially alleviate symptoms associated with acetylcholine deficiency, such as those seen in Alzheimer’s disease .
Pharmacokinetics
The compound’s interaction with ache and bche suggests it is able to cross the blood-brain barrier and exert its effects in the central nervous system .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE and BChE . This leads to enhanced cholinergic transmission, which could potentially improve cognitive functions .
生化学分析
Biochemical Properties
1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. Research has shown that this compound can inhibit acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine . By inhibiting acetylcholinesterase, this compound increases acetylcholine levels, which can enhance cholinergic transmission. This interaction is crucial for potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease. Additionally, the compound has been observed to interact with butyrylcholinesterase, another enzyme involved in cholinergic transmission .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound enhances cholinergic signaling by increasing acetylcholine levels through acetylcholinesterase inhibition . This enhancement can lead to improved cognitive functions and memory retention. Furthermore, the compound influences cell signaling pathways, particularly those involved in neurotransmission and synaptic plasticity. It also affects gene expression related to cholinergic receptors and enzymes, thereby modulating cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine . This binding interaction is competitive, meaning the compound competes with acetylcholine for the active site. Additionally, the compound’s interaction with butyrylcholinesterase follows a similar mechanism, further contributing to increased acetylcholine levels. These interactions result in enhanced cholinergic transmission and potential therapeutic benefits for neurodegenerative conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory effects on acetylcholinesterase and butyrylcholinesterase for extended periods . Degradation may occur under extreme conditions, such as high temperatures or prolonged exposure to light. Long-term studies have shown that the compound’s effects on cellular function, including enhanced cholinergic signaling, persist over time, indicating its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase and enhances cholinergic transmission without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and hepatotoxicity have been observed. These findings highlight the importance of determining an optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to cholinergic transmission. The compound interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, influencing the hydrolysis of acetylcholine . Additionally, the compound may affect metabolic flux by altering the levels of acetylcholine and other neurotransmitters. These interactions can lead to changes in metabolite levels, further impacting cellular function and signaling.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution to target sites such as neuronal cells . Once inside the cells, the compound may bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s efficacy in enhancing cholinergic transmission.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and synaptic vesicles of neuronal cells . The compound’s targeting signals and post-translational modifications direct it to these specific compartments, where it can exert its inhibitory effects on acetylcholinesterase and butyrylcholinesterase. This localization is essential for the compound’s role in enhancing cholinergic signaling and improving cognitive functions.
準備方法
The synthesis of 1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the piperazine moiety: The pyridazinone core is then reacted with piperazine derivatives through nucleophilic substitution reactions.
Attachment of the propanone group: The final step involves the alkylation of the piperazine nitrogen with a suitable alkyl halide, such as 1-bromopropan-1-one, under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic ring, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
類似化合物との比較
1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one can be compared with other pyridazinone derivatives, such as:
6-aryl-3(2H)-pyridazinone derivatives: These compounds also exhibit a wide range of biological activities, including enzyme inhibition and anti-inflammatory effects.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds have been studied for their binding affinity and potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of the pyridazinone and piperazine moieties, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
1-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-3-18(23)22-12-10-21(11-13-22)17-9-8-16(19-20-17)15-7-5-4-6-14(15)2/h4-9H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJBCHKKJSFTIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one](/img/structure/B6535557.png)


![3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine](/img/structure/B6535576.png)
![2-cyclohexyl-1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6535588.png)
![1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-one](/img/structure/B6535594.png)
![3-cyclohexyl-1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B6535598.png)
![1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one](/img/structure/B6535604.png)
![1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one](/img/structure/B6535605.png)
![1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one](/img/structure/B6535607.png)
![2,2,2-trifluoro-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6535628.png)
![2-(4-fluorophenyl)-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6535646.png)
![3-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine](/img/structure/B6535654.png)
![4-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carbonyl}benzene-1-sulfonamide](/img/structure/B6535655.png)
